molecular formula C11H11BrN4O B12628750 2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol CAS No. 920512-18-1

2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol

Katalognummer: B12628750
CAS-Nummer: 920512-18-1
Molekulargewicht: 295.14 g/mol
InChI-Schlüssel: VUVUGOJPYNLVSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol is an organic compound that features both amino and phenol functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-bromopyrimidine with a suitable phenol derivative under controlled conditions. One common method involves the use of acetonitrile as a solvent and N-bromosuccinimide as a brominating agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-bromopyridine: Another brominated aromatic amine with similar reactivity.

    2-Amino-5-chloropyridine: A chlorinated analog with different electronic properties.

    2-Amino-5-iodopyridine: An iodinated analog that may exhibit different reactivity due to the larger atomic radius of iodine.

Uniqueness

2-Amino-5-{[(4-bromopyrimidin-2-yl)amino]methyl}phenol is unique due to the presence of both amino and phenol groups, which can participate in a variety of chemical reactions. Additionally, the bromopyrimidine moiety provides specific reactivity that can be exploited in synthetic chemistry and drug design .

Eigenschaften

CAS-Nummer

920512-18-1

Molekularformel

C11H11BrN4O

Molekulargewicht

295.14 g/mol

IUPAC-Name

2-amino-5-[[(4-bromopyrimidin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11BrN4O/c12-10-3-4-14-11(16-10)15-6-7-1-2-8(13)9(17)5-7/h1-5,17H,6,13H2,(H,14,15,16)

InChI-Schlüssel

VUVUGOJPYNLVSL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CNC2=NC=CC(=N2)Br)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.